molecular formula C21H25N7O5S B10938196 {4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10938196
M. Wt: 487.5 g/mol
InChI Key: ZCGFYDWUVOEKND-UHFFFAOYSA-N
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Description

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound featuring multiple functional groups, including pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the piperazine moiety.

    1-Methyl-1H-pyrazole-4-sulfonyl piperazine: Contains the piperazine ring but differs in the substituents.

Uniqueness

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of pyrazole and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N7O5S

Molecular Weight

487.5 g/mol

IUPAC Name

[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H25N7O5S/c1-15-20(28(30)31)16(2)27(23-15)13-17-4-6-18(7-5-17)21(29)25-8-10-26(11-9-25)34(32,33)19-12-22-24(3)14-19/h4-7,12,14H,8-11,13H2,1-3H3

InChI Key

ZCGFYDWUVOEKND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN(N=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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